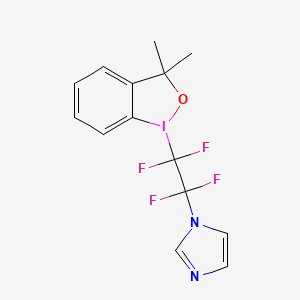

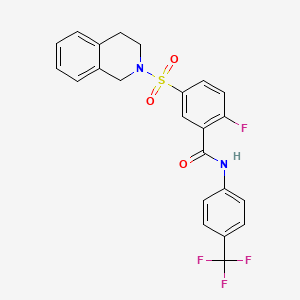

5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

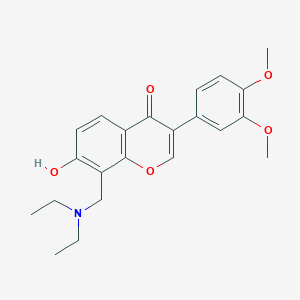

The compound is a complex organic molecule that contains several functional groups, including a dihydroisoquinoline, sulfonyl, fluoro, and trifluoromethyl groups . Dihydroisoquinolines are a type of nitrogen-containing heterocyclic compound that is a core structural component in various biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The dihydroisoquinoline group would form a bicyclic structure with a nitrogen atom in one of the rings . The sulfonyl, fluoro, and trifluoromethyl groups would be attached to different carbon atoms in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the functional groups. For example, the sulfonyl group could potentially undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonyl group could increase the polarity of the molecule .Applications De Recherche Scientifique

Base-Catalyzed Tandem Cyclization

The compound is used in the synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives via a base-mediated three-component reaction of ninhydrin, aniline, and acetylenic esters . This diastereoselective reaction takes place in methanol at 70 °C under transition-metal-free conditions .

Formation of C–N and C–C Bonds

The compound is involved in the direct construction of the C–N and C–C bonds via tandem cyclization . These cyclic frameworks are resourceful small molecular keys to many natural products .

Antifungal Lead Compounds

The compound is a class of structurally simple analogues of quaternary benzo[c]phenanthridine alkaloids (QBAs) and has been evaluated for bioactivity against seven phytopathogenic fungi . It has shown excellent activities superior to the QBAs sanguinarine and chelerythrine .

Structure-Activity Relationships (SAR)

The compound has been used in the study of SAR. The characteristics and position of substituents intensively influence the activity . Generally, electron-withdrawing substituents remarkably enhance the activity while electron-donating substituents cause a decrease of the activity .

Inhibitor of Aldo-Keto Reductase AKR1C3

The compound has been identified as a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .

Antidepressant, Antihypertensive, Antiulcer, and Analgesic Activities

Compounds bearing such units as the compound are well known for their antidepressant, antihypertensive, antiulcer, and analgesic activities .

HIV-1 Integrase Inhibition

The compound is also employed for HIV-1 integrase inhibition .

Treatment of Schizophrenia, Anxiety, and Cancer Chemotherapy

The compound is used in the treatment of schizophrenia, anxiety, and cancer chemotherapy .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F4N2O3S/c24-21-10-9-19(33(31,32)29-12-11-15-3-1-2-4-16(15)14-29)13-20(21)22(30)28-18-7-5-17(6-8-18)23(25,26)27/h1-10,13H,11-12,14H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDHZNALQSDXNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F4N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-2-fluoro-N-(4-(trifluoromethyl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2610312.png)

![N-(2-butoxyphenyl)-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2610314.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5-(4-nitrophenyl)furan-2-carboxylate](/img/structure/B2610315.png)

![4-[4-(4-Fluorophenyl)piperazinyl]-5-(4-methylphenyl)thiopheno[2,3-d]pyrimidine](/img/structure/B2610323.png)